2-Dodecanone

Overview

Description

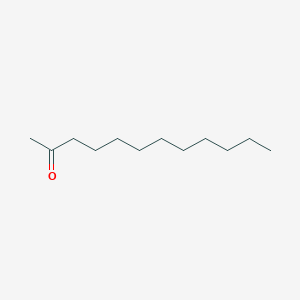

2-Dodecanone (C₁₂H₂₄O) is a methyl ketone with a molecular weight of 184.32 g/mol. It is characterized by a 12-carbon aliphatic chain and a ketone group at the second position . This compound occurs naturally in plants such as Zanthoxylum planispinum and is found in trace amounts in foods like blue cheese, cocoa, and hop oil, where it contributes to floral or citrus aromas . Industrially, it is utilized as a flavoring agent and insecticide due to its low solubility in water, hydrophobicity, and stability at room temperature (melting point: 19°C; boiling point: 246.5°C) .

Research highlights its role as a biopesticide with significant contact toxicity against pests like Tribolium castaneum (LD₅₀ = 5.21 µg/adult) and Lasioderma serricorne (LD₅₀ = 2.54 µg/adult) . Notably, studies on the parasitoid wasp Nasonia vitripennis reveal that this compound modulates gene expression in ecdysone-related pathways (e.g., EcR, usp, Hr4) without causing phenotypic developmental disruptions or genotoxicity . This selective bioactivity makes it a promising alternative to synthetic pesticides.

Scientific Research Applications

2-Dodecanone has a wide range of applications in scientific research:

Mechanism of Action

2-Dodecanone exerts its effects primarily through the modulation of gene expression and interference with ecdysone signaling pathways. In the model hymenopteran Nasonia vitripennis, this compound has been shown to alter the expression of genes related to ecdysone-related pathways, biotransformation, and cell homeostasis. This includes the induction of ecdysone response genes such as EcR, usp, E78, Hr4, and Hr38 . Additionally, this compound triggers the induction of Cyp6aQ5 activity, which is involved in the biotransformation of xenobiotics .

Comparison with Similar Compounds

Methyl ketones such as 2-Undecanone (C₁₁H₂₂O) and 2-Tridecanone (C₁₃H₂₆O) share structural and functional similarities with 2-Dodecanone. Below is a detailed comparison based on molecular properties, insecticidal efficacy, and ecological impacts:

Table 1: Comparative Analysis of Methyl Ketones

| Property | This compound | 2-Undecanone | 2-Tridecanone |

|---|---|---|---|

| Molecular Formula | C₁₂H₂₄O | C₁₁H₂₂O | C₁₃H₂₆O |

| Molecular Weight | 184.32 g/mol | 170.29 g/mol | 198.35 g/mol |

| Insecticidal Activity | LD₅₀ = 2.54–23.41 µg | Repellent properties | Disrupts 20E biosynthesis |

| Gene Modulation | Upregulates EcR, usp | Induces CYP450 enzymes | Downregulates 20E genes |

| Developmental Effects | None observed | Delays pupation | Alters molting cycles |

| Genotoxicity | None detected | Not reported | Not reported |

| Ecological Role | Non-repellent to wasps | Repellent to insects | Toxic to non-target spp. |

Key Findings

Insecticidal Mechanisms: this compound: Activates ecdysone signaling genes (EcR, usp) in N. Its biotransformation involves cytochrome P450 enzymes (e.g., Cyp6aQ5) rather than antioxidant pathways . 2-Undecanone: Acts as a repellent and fumigant, disrupting host-seeking behavior in pests . Unlike this compound, it repels parasitoid wasps, reducing egg-laying in treated hosts . 2-Tridecanone: Inhibits genes involved in 20-hydroxyecdysone (20E) biosynthesis, leading to molting defects in insects .

In contrast, 2-Tridecanone’s broader toxicity may harm beneficial insects, while 2-Undecanone’s repellency could disrupt pest-predator dynamics .

Structural-Activity Relationship: Increasing carbon chain length (C₁₁ → C₁₃) correlates with enhanced volatility and altered receptor binding. For example, this compound’s interaction with olfactory receptors differs from shorter-chain ketones like 2-Undecanone .

Biological Activity

2-Dodecanone, a methyl ketone with the chemical formula C₁₂H₂₄O, has garnered attention for its diverse biological activities, particularly in the fields of entomology and pharmacology. This compound is primarily noted for its potential as a biopesticide and its effects on various biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on gene expression, and potential applications.

Gene Expression Modulation

Recent studies have demonstrated that this compound can significantly modulate gene expression in various organisms. One notable study conducted on Nasonia vitripennis, a parasitic wasp, revealed that exposure to sublethal doses (5 µg/L and 500 µg/L) led to alterations in genes associated with the ecdysone signaling pathway. Specifically, genes such as EcR, usp, E78, Hr4, and Hr38 showed significant induction, suggesting that this compound may interfere with hormonal regulation in insects .

| Gene | Function | Expression Change |

|---|---|---|

| EcR | Ecdysone receptor | Induced |

| usp | Ubiquitous stress protein | Induced |

| E78 | Ecdysone-induced protein | Induced |

| Hr4 | Hormone receptor | Induced |

| Hr38 | Hormone receptor | Induced |

Biotransformation and Cell Homeostasis

In addition to hormonal modulation, this compound has been shown to affect biotransformation processes and cell homeostasis. The compound induced the expression of Cyp6aQ5, a gene involved in detoxification pathways, indicating its role in stress response mechanisms . The study also noted differential alterations in the gene l(2)efl, which is critical for maintaining cellular integrity.

Toxicological Assessments

The toxicity profile of this compound has been explored through various assays. In the aforementioned study on Nasonia vitripennis, no significant genotoxic effects were observed, nor were there notable impacts on development time or egg-laying capacity . This suggests that while this compound can influence gene expression and physiological responses, it may not pose a direct threat to reproductive success at the tested concentrations.

Applications in Pest Management

Given its ability to modulate endocrine pathways without causing significant harm to non-target species, this compound presents a promising avenue for developing biopesticides. Its efficacy in altering insect behavior and physiology could be harnessed to improve pest management strategies, potentially reducing reliance on synthetic chemicals .

Herbivore-Induced Plant Defenses

A study examining the effects of microbial inoculation on plant defenses found that compounds like this compound were more prevalent when plants were grown in treated soils. This indicates that microbial interactions can enhance the production of secondary metabolites like this compound, which may serve as defensive compounds against herbivores .

Bioremediation Potential

Research into bioremediation has identified this compound as a compound utilized by certain microbial communities to degrade hydrocarbons in contaminated soils. The presence of this ketone in microbial metabolic pathways suggests its role in enhancing biodegradation processes .

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for quantifying 2-Dodecanone in biological and environmental samples?

Gas chromatography-mass spectrometry (GC-MS) is widely used due to its high sensitivity for volatile compounds like this compound. For biological matrices (e.g., insect tissues), solid-phase microextraction (SPME) can pre-concentrate the compound, while sensory detection thresholds in olfactory studies often employ psychophysical assays with controlled vapor concentrations . Method validation should include recovery experiments and calibration against certified reference materials.

Q. How can researchers design experiments to assess this compound’s role as a semiochemical in insect behavior?

Use dual-choice bioassays in controlled environments to test attraction/repellency. For example, in Nasonia vitripennis, expose specimens to this compound vapor gradients and measure behavioral responses (e.g., movement toward/away from the source). Pair this with gas chromatography-electroantennographic detection (GC-EAD) to confirm receptor activation . Replicate sample sizes (≥20 individuals per group) and use randomization to mitigate bias.

Q. What statistical methods are appropriate for analyzing concentration-dependent effects of this compound?

Two-way repeated-measures ANOVA is suitable for comparing detection thresholds across concentrations and homologs (e.g., 2-undecanone vs. This compound). Post hoc contrasts (e.g., Tukey’s HSD) can identify pairwise differences. For non-linear dose-response relationships, logistic regression models or probit analysis may better fit psychometric data .

Advanced Research Questions

Q. How can contradictory data on this compound’s binding affinity to olfactory receptors be resolved?

Studies report conflicting binding energies for this compound due to variations in receptor isoforms (e.g., mOR912-93 vs. other mammalian receptors). Address this by:

- Conducting comparative binding assays using surface plasmon resonance (SPR) or fluorescence polarization.

- Applying molecular dynamics simulations to model ligand-receptor interactions, focusing on extracellular loop conformations that influence binding .

- Validating findings with in vivo CRISPR-edited receptor knockout models .

Q. What experimental strategies elucidate this compound’s modulation of ecdysone signaling pathways in insects?

Transcriptomic analysis (RNA-seq) of exposed Nasonia vitripennis revealed differential expression of ecdysone-response genes (EcR, usp, Hr4). To confirm causality:

- Use RNA interference (RNAi) to silence target genes and observe phenotypic rescue.

- Measure ecdysteroid titers via radioimmunoassay (RIA) to rule out direct hormonal effects .

- Employ chromatin immunoprecipitation (ChIP-seq) to assess this compound’s impact on transcription factor binding.

Q. How should researchers address discrepancies in detection thresholds between human psychophysical studies and in vitro receptor assays?

Human studies show low detectability for this compound (P=0.18 at full vapor strength), whereas in vitro models suggest stronger receptor activation. Potential solutions:

- Incorporate nasal airflow dynamics and mucosal metabolism into in vitro assays (e.g., using a bioreactor with synthetic mucus).

- Perform cross-species comparisons to identify receptor polymorphisms affecting ligand specificity .

Q. Methodological Guidance

Q. What are best practices for ensuring reproducibility in this compound studies?

- Sample preparation : Standardize solvent purity (e.g., ≥99.9% acetone for dilutions) and storage conditions (−20°C under argon).

- Data reporting : Include raw detection thresholds, confidence intervals, and effect sizes in supplementary materials. Follow Beilstein Journal guidelines for compound characterization (e.g., NMR spectra for novel derivatives) .

- Ethics : For human studies, obtain IRB approval and document participant exclusion criteria (e.g., anosmia screening) .

Q. How can multi-omics approaches advance mechanistic studies of this compound?

Integrate metabolomics (LC-MS profiling of insect hemolymph), proteomics (affinity purification of this compound-binding proteins), and epigenomics (ATAC-seq to assess chromatin accessibility changes). Use pathway enrichment tools like KEGG or Reactome to identify cross-omics interactions .

Properties

IUPAC Name |

dodecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKONYYRONEBKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022236 | |

| Record name | 2-Dodecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 21 deg C; [ChemIDplus] Clear, light yellow liquid; [Aldrich MSDS], Solid | |

| Record name | 2-Dodecanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10423 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Dodecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

245.00 to 246.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Dodecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6175-49-1 | |

| Record name | 2-Dodecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6175-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Dodecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006175491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Dodecanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Dodecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DODECANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5CN8YSV3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Dodecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

21 °C | |

| Record name | 2-Dodecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.